molecular formula C26H25N5O B11242807 N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-3-phenylpropanamide

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-3-phenylpropanamide

Cat. No.: B11242807
M. Wt: 423.5 g/mol
InChI Key: XYGXCYKIFTVOHG-UHFFFAOYSA-N
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Description

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-3-phenylpropanamide, also known by its chemical formula C21H20N6O, is a fascinating compound with diverse applications. Let’s explore its properties and significance.

Preparation Methods

The synthesis of this compound involves several steps, starting from acyclic precursors

  • Ring Closure and Aromatization: : Benzylidene acetones react with ammonium thiocyanates, leading to the formation of 2-aminopyrimidine intermediates. These undergo ring closure and aromatization processes.

  • S-Methylation and Oxidation: : The intermediates are further modified through S-methylation and oxidation, resulting in methylsulfonyl compounds.

  • Guanidine Formation: : Suitable amines react with the methylsulfonyl compounds, yielding the final N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-3-phenylpropanamide.

Industrial production methods may involve variations of these steps, optimized for efficiency and yield.

Chemical Reactions Analysis

This compound participates in various chemical reactions:

    Oxidation and Reduction: It can undergo oxidation (e.g., via reagents like KMnO) and reduction (e.g., using NaBH).

    Substitution Reactions: Nucleophilic substitution reactions (e.g., with alkyl halides) are possible.

    Common Reagents: Reagents like DMSO, acetic anhydride, and strong acids play crucial roles.

    Major Products: The primary products depend on reaction conditions but often involve modifications of the amino and phenyl groups.

Scientific Research Applications

This compound finds applications across disciplines:

    Chemistry: It serves as a versatile building block for designing novel molecules.

    Biology: Researchers explore its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigations focus on its potential as an antitrypanosomal and antiplasmodial agent.

    Industry: Its unique structure may inspire new materials or pharmaceuticals.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets or pathways. Further studies are needed to elucidate its precise mechanism.

Properties

Molecular Formula

C26H25N5O

Molecular Weight

423.5 g/mol

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-3-phenylpropanamide

InChI

InChI=1S/C26H25N5O/c1-19-18-24(28-21-10-6-3-7-11-21)31-26(27-19)30-23-15-13-22(14-16-23)29-25(32)17-12-20-8-4-2-5-9-20/h2-11,13-16,18H,12,17H2,1H3,(H,29,32)(H2,27,28,30,31)

InChI Key

XYGXCYKIFTVOHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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